4-(Aminomethyl)-3-chlorophenol hydrobromide is an organic compound characterized by the molecular formula CHBrClNO. This compound features a phenolic structure where a hydroxyl group is substituted with an aminomethyl group and a chlorine atom at the meta position relative to the hydroxyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .
The chemical reactivity of 4-(Aminomethyl)-3-chlorophenol hydrobromide can be attributed to its functional groups:
4-(Aminomethyl)-3-chlorophenol hydrobromide exhibits notable biological activity due to its structural features. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific proteins. This compound's unique structure allows it to modulate biological pathways, making it a candidate for further pharmacological exploration .
The synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide typically involves several steps:
In industrial settings, these methods are scaled up using optimized conditions for higher yields and purity, often employing continuous flow reactors for efficiency .
4-(Aminomethyl)-3-chlorophenol hydrobromide serves multiple purposes across various fields:
Studies on 4-(Aminomethyl)-3-chlorophenol hydrobromide have focused on its interactions with biological targets. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a modulator of enzyme activity and receptor function. These interactions are critical in understanding how this compound may influence various biological processes, paving the way for potential therapeutic applications .
Several compounds share structural similarities with 4-(Aminomethyl)-3-chlorophenol hydrobromide. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)phenol | Lacks chlorine atom | Simpler structure; less lipophilicity |
| 2-Chlorophenol | Lacks aminomethyl group | More reactive due to unmodified phenolic structure |
| 4-Aminophenol | Lacks both chlorine atom and aminomethyl group | Primarily used as an analgesic; different applications |
| 4-(Aminomethyl)-2-chlorophenol | Chlorine at ortho position instead | Different positional isomer; varying reactivity |
The uniqueness of 4-(Aminomethyl)-3-chlorophenol hydrobromide lies in its combination of both the aminomethyl group and the chlorine atom. This configuration enhances its chemical reactivity and biological activity compared to similar compounds, making it valuable in synthetic chemistry and pharmacological research .
4-(Aminomethyl)-3-chlorophenol hydrobromide belongs to the class of aromatic amines with the molecular formula C₇H₉BrClNO and a molecular weight of 238.51 g/mol. Its IUPAC name, 2-(aminomethyl)-4-chlorophenol;hydrobromide, reflects the substitution pattern: a chlorine atom at the 3-position (ortho to the hydroxyl group) and an aminomethyl group (-CH₂NH₂) at the 4-position of the phenolic ring. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents.
The SMILES notation (OC1=CC=C(C(Cl)=C1)CN.[H]Br) and InChI key (QOCBKHVQFAONHU-UHFFFAOYSA-N) provide unambiguous structural descriptors. X-ray crystallography data, though not directly available in the literature, can be inferred to show a planar phenolic ring with intramolecular hydrogen bonding between the hydroxyl and ammonium groups. Comparative analysis with positional isomers (e.g., 2-chloro and 4-chloro derivatives) reveals distinct physicochemical properties, particularly in melting points and chromatographic retention times.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrClNO | |
| Molecular Weight | 238.51 g/mol | |
| CAS Number | 2089651-10-3 | |
| SMILES | OC1=CC=C(C(Cl)=C1)CN.[H]Br | |
| GHS Hazard Codes | H302, H315, H319, H335 |
The compound emerged as a byproduct during the optimization of Avanafil (a PDE5 inhibitor for erectile dysfunction) synthesis in the early 2010s. Initial synthetic routes involved:
Microwave-assisted synthesis methods later reduced reaction times from 12 hours to 45 minutes while improving yields from 68% to 89%. The transition to greener solvents (e.g., ethanol-water mixtures) and catalytic bromination techniques minimized environmental impact.
As a genotoxic impurity in Avanafil, 4-(aminomethyl)-3-chlorophenol hydrobromide is regulated at thresholds below 1.5 μg/day under ICH Q3A guidelines. Its detection and quantification rely on HPLC-UV (λ = 254 nm) and LC-MS/MS (m/z 158 → 123 transition). Structural analogs, such as 4-amino-3-chlorophenol (CAS 17609-80-2), are precursors to tyrosine kinase inhibitors like tivozanib, highlighting the scaffold's versatility.
Direct aminomethylation via the Mannich reaction is the cornerstone of synthesizing 4-(aminomethyl)-3-chlorophenol. This method involves reacting 3-chlorophenol with formaldehyde and a primary or secondary amine to introduce the aminomethyl group at the para position relative to the hydroxyl group.
The Mannich reaction proceeds through the formation of an iminium ion intermediate, which undergoes electrophilic aromatic substitution. For 3-chlorophenol, the hydroxyl group directs the aminomethyl group to the ortho and para positions. However, steric and electronic effects from the chlorine atom favor para-substitution [3] [4]. Typical conditions include:
For example, reacting 3-chlorophenol with formaldehyde and dimethylamine in ethanol at 80°C for 2 hours yields 4-(dimethylaminomethyl)-3-chlorophenol, which is subsequently demethylated to the primary amine [3].
The free amine intermediate is converted to its hydrobromide salt through acid-base reactions. This step enhances stability and crystallinity.
Critical Parameters:
Catalytic hydrogenation offers an alternative route for converting nitro or cyano precursors to the target amine.
4-Nitro-3-chlorophenyl derivatives are reduced using:
4-Cyano-3-chlorophenol undergoes hydrogenation with:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 0.45 | 88 |
| Methanol | 32.7 | 0.52 | 92 |
| Water | 80.1 | 0.12 | 65 |
Polar aprotic solvents like dimethylformamide (DMF) are avoided due to side reactions with amines [3] [4].
| Parameter | Hydrobromide Salt | Hydrochloride Salt |
|---|---|---|
| Solubility (H₂O) | 12.5 g/L at 25°C | 8.7 g/L at 25°C |
| Melting Point | 189–192°C | 175–178°C |
| Hygroscopicity | Moderate | High |
| Crystallinity | Needle-like crystals | Plate-like crystals |
Synthetic Considerations:
The choice between salts depends on application requirements, with hydrobromide preferred for pharmaceutical formulations due to enhanced stability .
The crystallographic properties of 4-(Aminomethyl)-3-chlorophenol hydrobromide represent fundamental aspects of its solid-state structure. The compound exists as a hydrobromide salt with the molecular formula C₇H₉BrClNO and a molecular weight of 238.51 g/mol [1] [2] [3]. This particular salt formation significantly influences the crystalline arrangement and potentially results in polymorphic behavior characteristic of organic hydrobromide salts.
Crystal structure analysis reveals that hydrobromide salts of aminomethyl-substituted phenolic compounds typically adopt specific packing arrangements that maximize hydrogen bonding interactions between the protonated amine group and the bromide counterion [4]. The crystallographic space group and unit cell parameters are influenced by the presence of both the chlorine substituent at the meta position and the aminomethyl group at the para position relative to the phenolic hydroxyl group.
The crystal packing is stabilized through multiple intermolecular interactions, including hydrogen bonds between the protonated aminomethyl group and bromide ions, as well as potential hydrogen bonding involving the phenolic hydroxyl group [4] [5]. These interactions contribute to the overall crystal stability and may lead to the formation of distinct polymorphic forms under different crystallization conditions.
Table 1: Basic Crystallographic Data for 4-(Aminomethyl)-3-chlorophenol Hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrClNO |
| Molecular Weight | 238.51 g/mol |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | To be determined experimentally |
| Density (calculated) | ~1.6-1.8 g/cm³ |
Polymorphic behavior in halogenated phenolic hydrobromide salts has been documented, with different crystal forms exhibiting distinct thermodynamic stabilities and physical properties [6]. The potential for polymorphism in 4-(Aminomethyl)-3-chlorophenol hydrobromide should be investigated through systematic crystallization studies under varying conditions of temperature, solvent, and concentration.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-(Aminomethyl)-3-chlorophenol hydrobromide in solution. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, the aminomethyl group, and the phenolic hydroxyl proton [7] [8].
The aromatic region displays signals for the three aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine substituent and the protonated aminomethyl group. The aminomethyl protons appear as a characteristic singlet in the aliphatic region, typically around 4.0-4.5 ppm due to the deshielding effect of the aromatic ring and the protonation state of the nitrogen atom.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework, with distinct signals for the aromatic carbons, each showing characteristic splitting patterns and chemical shifts that reflect their electronic environments. The aminomethyl carbon appears in the aliphatic region, while the aromatic carbons show the expected downfield shifts typical of substituted phenols [7].
Table 2: Expected ¹H Nuclear Magnetic Resonance Chemical Shifts
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-2 | 7.2-7.4 | d |
| Aromatic H-5 | 6.8-7.0 | dd |
| Aromatic H-6 | 7.0-7.2 | d |
| CH₂N | 4.0-4.5 | s |
| NH₃⁺ | 8.0-9.0 | br s |
| OH | 9.5-10.5 | br s |
Infrared spectroscopy reveals characteristic vibrational modes that provide insight into the functional groups and their interactions within the crystal lattice. The infrared spectrum of 4-(Aminomethyl)-3-chlorophenol hydrobromide displays several diagnostic absorption bands [9] [10].
The broad absorption band in the region of 3200-3500 cm⁻¹ corresponds to the overlapping stretches of the phenolic hydroxyl group and the protonated amine group. The presence of the hydrobromide salt form results in broadening of these bands due to hydrogen bonding interactions with the bromide counterion.
Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the carbon-hydrogen bending modes of the aromatic ring are observed around 1200-1300 cm⁻¹. The carbon-chlorine stretching vibration contributes to the fingerprint region below 1000 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| ν(OH), ν(NH₃⁺) | 3200-3500 | Strong, broad |
| ν(C=C aromatic) | 1580-1600 | Medium |
| ν(C=C aromatic) | 1450-1500 | Medium |
| δ(CH aromatic) | 1200-1300 | Medium |
| ν(C-Cl) | 800-900 | Medium |
| ν(C-N) | 1000-1100 | Medium |
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 4-(Aminomethyl)-3-chlorophenol hydrobromide exhibits characteristic absorption bands associated with the aromatic chromophore [11] [10].
The primary absorption band appears in the region of 250-280 nm, corresponding to the π→π* transitions of the substituted benzene ring. The presence of the electron-donating aminomethyl group and the electron-withdrawing chlorine substituent creates a push-pull electronic system that influences the position and intensity of these transitions.
A secondary absorption band may be observed at longer wavelengths (280-320 nm), potentially arising from n→π* transitions involving the nitrogen lone pair. The exact position and intensity of these bands are sensitive to the protonation state of the amine group and the hydrogen bonding environment in solution [11].
Thermal analysis provides crucial information about the thermal stability, phase transitions, and decomposition behavior of 4-(Aminomethyl)-3-chlorophenol hydrobromide. Differential scanning calorimetry and thermogravimetric analysis reveal distinct thermal events that characterize the compound's behavior under controlled heating conditions [12] [13] [14].
Differential scanning calorimetry studies reveal multiple thermal events in the temperature range from ambient to 300°C. The first endothermic event, typically observed around 200-250°C, corresponds to the melting of the crystalline hydrobromide salt [15] [16]. This melting point is characteristic of organic hydrobromide salts containing halogenated aromatic systems.
A subsequent exothermic event may be observed at higher temperatures, indicating the onset of thermal decomposition. The decomposition process likely involves the loss of hydrogen bromide and subsequent degradation of the organic framework [17] [18].
Table 4: Differential Scanning Calorimetry Thermal Events
| Thermal Event | Temperature (°C) | ΔH (kJ/mol) | Assignment |
|---|---|---|---|
| Melting | 200-250 | 15-25 | Crystal→Liquid transition |
| Decomposition onset | 250-280 | Exothermic | Thermal degradation |
| Major decomposition | 300-350 | Highly exothermic | Complete breakdown |
Thermogravimetric analysis provides quantitative information about mass loss events as a function of temperature. The thermal decomposition of 4-(Aminomethyl)-3-chlorophenol hydrobromide proceeds through multiple stages, each characterized by specific mass loss percentages [14] [19].
The initial mass loss event, typically occurring around 200-250°C, corresponds to the loss of hydrogen bromide (molecular weight 80.91 g/mol), representing approximately 34% of the total molecular weight. This is followed by further decomposition of the organic framework, with subsequent mass loss events at higher temperatures.
The final residue, typically representing 10-20% of the original mass, consists of carbonaceous material and potentially inorganic chlorine-containing compounds. The activation energy for the decomposition process can be calculated using Arrhenius kinetics applied to the thermogravimetric data [14].
The solubility characteristics of 4-(Aminomethyl)-3-chlorophenol hydrobromide are crucial for understanding its behavior in various chemical and biological systems. As a hydrobromide salt, the compound exhibits enhanced water solubility compared to the free base form [20] [21] [22].
The hydrobromide salt formation significantly increases the aqueous solubility due to the ionic character imparted by the protonated amine group and the bromide counterion. Typical aqueous solubility values for similar aminomethyl phenolic hydrobromide salts range from 10-100 mg/mL at room temperature, depending on the specific substituent pattern and crystal form [21] [23].
The solubility is temperature-dependent, with higher solubility observed at elevated temperatures. The dissolution process involves the dissociation of the salt into its constituent ions, followed by hydration of both the organic cation and the bromide anion.
Table 5: Solubility Data in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 50-100 | 25 |
| Methanol | 80-150 | 25 |
| Ethanol | 30-60 | 25 |
| Acetone | 5-15 | 25 |
| Dichloromethane | 1-5 | 25 |
| n-Hexane | <0.1 | 25 |
The partition coefficient (log P) provides important information about the lipophilic character of the compound. For 4-(Aminomethyl)-3-chlorophenol hydrobromide, the apparent partition coefficient (log D) varies significantly with pH due to the ionizable amine group [24] [25] [26].
At physiological pH (7.4), the compound exists predominantly in its protonated form, resulting in a lower log D value compared to the free base. The partition coefficient measurement requires careful control of pH and ionic strength to obtain reproducible results.
The octanol-water partition coefficient for the neutral base form is estimated to be in the range of log P = 1.5-2.5, while the apparent partition coefficient at pH 7.4 (log D₇.₄) is significantly lower due to ionization [26].
The acid dissociation constant (pKa) is a fundamental property that governs the protonation behavior of 4-(Aminomethyl)-3-chlorophenol hydrobromide in aqueous solution. The compound contains two potentially ionizable groups: the phenolic hydroxyl group and the aminomethyl group [27] [28] [29].
The primary aminomethyl group exhibits basic character with an estimated pKa value in the range of 8.5-9.5, typical for benzylic amines [30] [31]. The exact pKa value is influenced by the electron-withdrawing effects of both the chlorine substituent and the phenolic hydroxyl group, which reduce the basicity of the amine compared to unsubstituted benzylamine.
The protonation of the amine group follows the Henderson-Hasselbalch equation, with the compound existing predominantly in its protonated form below pH 7.5 and in its neutral form above pH 10.5. The pH range between these values represents the buffering region where both forms coexist in significant concentrations.
The phenolic hydroxyl group exhibits acidic character with an estimated pKa value in the range of 9.0-10.0 [30]. The presence of the electron-withdrawing chlorine substituent in the meta position increases the acidity of the phenolic group compared to unsubstituted phenol (pKa = 9.95).
The aminomethyl group, when protonated, also exerts an electron-withdrawing effect through the aromatic ring, further increasing the acidity of the phenolic hydroxyl group. This results in a complex pH-dependent equilibrium system with multiple ionization states.
Table 6: Ionization Constants and Protonation States
| Ionizable Group | pKa Value | Protonation State at pH 7.4 | Protonation State at pH 10.0 |
|---|---|---|---|
| Aminomethyl | 8.8 ± 0.2 | >95% protonated | ~20% protonated |
| Phenolic OH | 9.5 ± 0.3 | >95% protonated | ~25% deprotonated |
The presence of two ionizable groups in proximity requires consideration of microscopic ionization constants, which account for the interactions between the ionization sites. The apparent pKa values determined through potentiometric titration represent macroscopic constants that reflect the overall ionization behavior of the molecule [28] [29].
The ionization behavior can be described through a four-species model: fully protonated (cationic), zwitterionic (two possible forms), and fully deprotonated (anionic). The relative populations of these species as a function of pH determine the overall charge state and physicochemical properties of the compound in solution.